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1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene
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Overview
Description
1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7F2IO2. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 5 are replaced by fluorine atoms, the hydrogen atom at position 2 is replaced by an iodine atom, and the hydrogen atom at position 4 is replaced by a methoxymethoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,5-difluoro-2-iodobenzene.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like methylmagnesium bromide (MeMgBr) or n-butyllithium (n-BuLi) in anhydrous ether or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of difluoro-iodoquinones.
Reduction: Formation of difluoro-iodohydroquinones.
Scientific Research Applications
1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene depends on the specific reactions it undergoes. Generally, the compound can act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms increases the compound’s electronegativity, making it more reactive towards nucleophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The methoxymethoxy group can participate in protecting group chemistry, allowing selective reactions at other positions on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1,5-Difluoro-2-iodo-4-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
1,2-Difluoro-4-(methoxymethoxy)benzene: Similar structure but with different positions of fluorine and iodine atoms.
1,3-Difluoro-5-(methoxymethoxy)benzene: Similar structure but with different positions of fluorine and iodine atoms.
Uniqueness
1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity patterns. The methoxymethoxy group provides additional versatility in synthetic applications, allowing for selective protection and deprotection strategies .
Properties
Molecular Formula |
C8H7F2IO2 |
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Molecular Weight |
300.04 g/mol |
IUPAC Name |
1,5-difluoro-2-iodo-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7F2IO2/c1-12-4-13-8-3-7(11)5(9)2-6(8)10/h2-3H,4H2,1H3 |
InChI Key |
PBYUSCZNSYNXMA-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1F)F)I |
Origin of Product |
United States |
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